

Spectroscopic and Synthetic Profile of 2-(Bromoacetyl)benzofuran: A Technical Guide

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Compound of Interest

Compound Name: 1-(1-Benzofuran-2-yl)-2-Bromoethan-1-One

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-(bromoacetyl)benzofuran, a key intermediate in the development of novel pharmaceutical agents. This document details the experimental protocols for its synthesis and characterization, presents the available spectroscopic data in a structured format, and includes a workflow diagram illustrating the synthetic pathway.

Spectroscopic Data

The structural elucidation of 2-(bromoacetyl)benzofuran is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for 2-(bromoacetyl)benzofuran is not readily available in the public domain, the following tables provide the spectroscopic data for its immediate precursor, 2-acetylbenzofuran. This information is crucial for monitoring the synthesis and confirming the successful bromination of the acetyl group.

Table 1: ¹H NMR Spectroscopic Data of 2-Acetylbenzofuran

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.73 - 7.46	m	5H	Ar-H
2.20	s	3H	-COCH ₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of 2-Acetylbenzofuran

Chemical Shift (δ) ppm	Carbon Type
188.0	C=O
155.0	Ar-C-O
152.0	Ar-C
128.0	Ar-CH
126.5	Ar-CH
123.5	Ar-CH
122.0	Ar-CH
116.0	Ar-C
111.5	Ar-CH
26.0	-CH ₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-(bromoacetyl)benzofuran provides key information about its functional groups.

Table 3: FT-IR Spectroscopic Data of 2-(Bromoacetyl)benzofuran

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1680	Strong	C=O (aryl ketone) stretching
~1270	Strong	C-O (furan) stretching
~600	Medium	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of 2-(bromoacetyl)benzofuran and provides insights into its fragmentation pattern.

Table 4: Mass Spectrometry Data of 2-(Bromoacetyl)benzofuran

m/z	Relative Intensity (%)	Assignment
238/240	-	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Br)
159	-	[M - Br] ⁺
131	-	[M - Br - CO] ⁺
119	-	[Benzofuran] ⁺

Experimental Protocols

The synthesis of 2-(bromoacetyl)benzofuran is typically achieved in a two-step process starting from salicylaldehyde.

Step 1: Synthesis of 2-Acetylbenzofuran

This procedure outlines the synthesis of the precursor molecule, 2-acetylbenzofuran.[\[1\]](#)

Materials:

- Salicylaldehyde
- Chloroacetone

- Anhydrous Potassium Carbonate (K_2CO_3)
- Dry Acetone
- Petroleum Ether

Procedure:

- A mixture of salicylaldehyde (0.1 mol), chloroacetone (0.1 mol), and anhydrous potassium carbonate (30 g) is refluxed in dry acetone (150 mL) for approximately 13 hours.
- After cooling, the reaction mixture is filtered to remove inorganic salts.
- The filtrate is concentrated under reduced pressure to yield crude 2-acetylbenzofuran as a dark yellow solid.
- The crude product is purified by recrystallization from petroleum ether.

Characterization of 2-Acetylbenzofuran:

- 1H NMR (400MHz, $CDCl_3$): δ 7.73-7.46 (m, 5H, Ar-H), 2.2 (s, 3H, $-COCH_3$).[\[1\]](#)
- IR (KBr, cm^{-1}): 1674 (C=O), 3088 (CH phenyl), 2900 (CH_3).[\[1\]](#)

Step 2: Bromination of 2-Acetylbenzofuran to 2-(Bromoacetyl)benzofuran

This protocol describes the bromination of the acetyl group to yield the final product. The kinetics of this reaction have been studied, confirming the formation of 2-(bromoacetyl)benzofuran.

Materials:

- 2-Acetylbenzofuran
- Bromine (Br_2) or a suitable brominating agent (e.g., N-Bromosuccinimide)
- Appropriate solvent (e.g., acetic acid, carbon tetrachloride)

General Procedure:

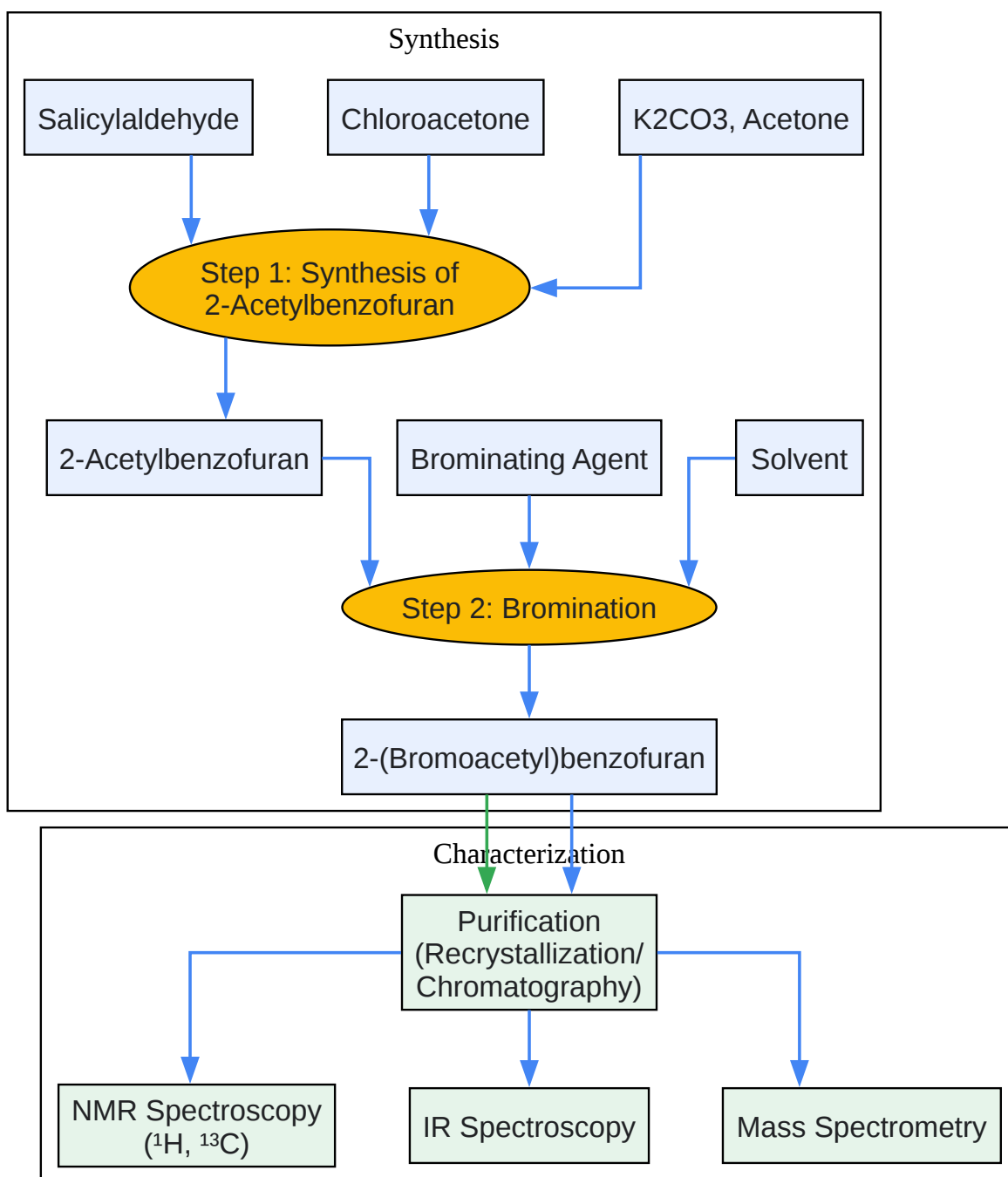
- 2-Acetylbenzofuran is dissolved in a suitable solvent.
- A solution of bromine in the same solvent is added dropwise to the solution of 2-acetylbenzofuran with stirring. The reaction is typically carried out at room temperature or with gentle heating.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine.
- The organic layer is dried over an anhydrous drying agent (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure.
- The crude 2-(bromoacetyl)benzofuran is purified by recrystallization or column chromatography.

Spectroscopic Analysis of 2-(Bromoacetyl)benzofuran:

- FT-IR: The product is characterized by the appearance of a C-Br stretching band and the retention of the aryl ketone C=O stretching band.
- ^1H NMR: The singlet corresponding to the acetyl protons ($-\text{COCH}_3$) in the starting material is replaced by a singlet corresponding to the bromoacetyl protons ($-\text{COCH}_2\text{Br}$), typically shifted downfield.
- ^{13}C NMR: The carbon signal of the methyl group is replaced by a signal for the brominated methylene carbon, shifted downfield.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2-(bromoacetyl)benzofuran, with a characteristic isotopic pattern for a bromine-containing compound.

Synthesis and Characterization Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of 2-(bromoacetyl)benzofuran.



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References

- 1. researchgate.net [researchgate.net]
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